(5Z)-6-hydroxy-5-[5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-methylpyrimidine-2,4(3H,5H)-dione
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Overview
Description
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a methoxyphenyl group, and a tetrahydropyrimidine-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with a suitable aldehyde and urea under acidic or basic conditions to form the tetrahydropyrimidine-dione structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3,4-bis(4-methoxyphenyl)-5,5-dimethyl-2-cyclopenten-1-one: Shares structural similarities but differs in the core ring structure.
6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone: Another compound with a methoxyphenyl group but different overall structure and properties.
Uniqueness
6-HYDROXY-5-[5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of a pyrazole ring and a tetrahydropyrimidine-dione moiety, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H16N4O4 |
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Molecular Weight |
316.31 g/mol |
IUPAC Name |
6-hydroxy-5-[5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16N4O4/c1-19-14(21)12(13(20)16-15(19)22)11-7-10(17-18-11)8-3-5-9(23-2)6-4-8/h3-6,10,17,21H,7H2,1-2H3,(H,16,20,22) |
InChI Key |
YTYKKPOFELTZJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C2=NNC(C2)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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